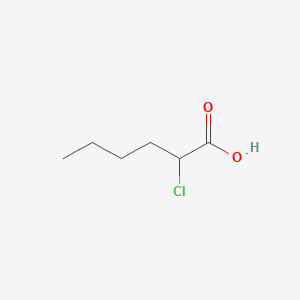

2-Chlorohexanoic acid

描述

Significance of α-Halo Carboxylic Acids in Modern Organic Chemistry

Alpha-halo carboxylic acids represent a crucial class of organic compounds characterized by a halogen atom attached to the carbon adjacent to the carboxylic acid group. fiveable.me This structural feature significantly influences their chemical properties and reactivity. The presence of the electronegative halogen atom enhances the acidity of the carboxylic acid compared to its non-halogenated counterpart. fiveable.me This increased acidity and the susceptibility of the alpha-carbon to nucleophilic attack make α-halo carboxylic acids versatile building blocks in organic synthesis. fiveable.me

These compounds serve as key intermediates in the synthesis of a wide array of more complex molecules, including amino acids, hydroxy acids, and various heterocyclic compounds. wikipedia.orgchemistrysteps.com The halogen atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the alpha position. wikipedia.orgresearchgate.net A classic example of their utility is the Hell-Volhard-Zelinsky reaction, a well-established method for the α-halogenation of carboxylic acids. chemistrysteps.com The reactivity of α-halo carboxylic acids is fundamental to various named reactions in organic chemistry, such as the Darzens reaction, which is used to synthesize α,β-epoxy esters (glycidic esters). wikipedia.org Their role as potent alkylating agents further expands their synthetic utility. wikipedia.org

Scope and Relevance of 2-Chlorohexanoic Acid Research

This compound, as a specific member of the α-halo carboxylic acid family, is a subject of focused research due to its potential applications and as a model compound for studying reaction mechanisms. Its chemical properties are a direct consequence of the chlorine atom at the C-2 position of the hexanoic acid chain.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.605 g/mol |

| PSA | 37.30000 |

| LogP | 1.86860 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 150.0447573 |

| Complexity | 93.1 |

Data sourced from LookChem lookchem.com

Research involving this compound often centers on its use as a precursor in the synthesis of other organic molecules. chemsrc.com For instance, it can be a starting material for producing its corresponding methyl ester, methyl 2-chlorohexanoate, a compound also used in synthetic chemistry. spectrabase.com The chiral nature of this compound, with a stereocenter at the second carbon, adds another dimension to its research relevance, particularly in the synthesis of enantiomerically pure compounds. wikipedia.org Studies have explored the synthesis of specific stereoisomers of related compounds, highlighting the importance of stereochemistry in their biological and chemical activities. nih.gov

Current Research Frontiers and Unexplored Areas

Current research continues to build upon the foundational knowledge of α-halo carboxylic acids, with this compound and its derivatives being part of these investigations. One area of interest is their role in the synthesis of novel compounds with potential biological activity. For example, the structurally similar 2-chloropentanoic acid has been investigated as an intermediate in the synthesis of local anesthetics.

The reactivity of the carbon-chlorine bond in this compound makes it a candidate for various coupling reactions and nucleophilic substitutions to create more complex molecular architectures. researchgate.net The development of more efficient and stereoselective methods for the synthesis and transformation of this compound and other α-halo acids remains an active area of research. This includes the use of modern catalytic systems to achieve high yields and selectivity.

Unexplored areas of research include the investigation of this compound in materials science. For instance, related compounds like 6-chlorohexanoic acid have been used in the synthesis of modified lignosulfonates for applications in bionanocomposite films and coatings. researchgate.net The potential of this compound in similar applications, or as a monomer for novel polymers, is yet to be fully explored. Furthermore, while the general reactivity of α-halo acids is well-understood, the specific reaction kinetics and mechanisms involving this compound under various conditions could be a subject for more detailed computational and experimental studies. The exploration of its derivatives in areas such as corrosion inhibition, where other organic acids have shown promise, could also open up new avenues of research. sci-hub.semdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-chlorohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPRMWFZHLNRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340467 | |

| Record name | 2-Chlorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-30-5 | |

| Record name | 2-Chlorohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29671-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes

Direct Halogenation Strategies for α-Position Chlorination

Direct chlorination at the α-position (the carbon atom adjacent to the carboxyl group) of hexanoic acid is a primary method for synthesizing 2-chlorohexanoic acid. This approach leverages the reactivity of the α-hydrogen atoms.

Achieving regioselectivity, the control of where the chlorine atom is placed on the hexanoic acid molecule, is crucial. The α-position is the desired site of chlorination for producing this compound. The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids. libretexts.org This reaction involves converting the carboxylic acid to an acyl halide, which more readily undergoes α-halogenation. libretexts.org A catalytic amount of phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃) can facilitate this transformation in a one-pot procedure. libretexts.org

The process begins with the conversion of hexanoic acid to its acyl chloride derivative. This intermediate has a higher concentration of the enol tautomer, making it more susceptible to electrophilic attack by chlorine at the α-carbon. libretexts.org Following α-chlorination, the resulting 2-chlorohexanoyl chloride is then hydrolyzed to yield this compound. libretexts.org

Recent advancements have explored the use of chiral organocatalysts, such as isothioureas, to achieve asymmetric α-chlorination of carboxylic acid derivatives. nih.govacs.org These methods often involve the in-situ formation of chiral C1 ammonium (B1175870) enolates from activated carboxylic acids, which then react with a chlorine source. nih.govacs.org

The choice of catalyst and reaction conditions significantly influences the yield and selectivity of direct chlorination. In the context of the Hell-Volhard-Zelinsky reaction, phosphorus halides are essential catalysts. libretexts.org Thionyl chloride (SOCl₂) in the presence of a Brønsted acid catalyst has also been shown to be effective for the chlorination of certain carboxylic acids. tandfonline.com

For the direct chlorination of hexanoic acid with elemental chlorine, temperature is a critical factor. A patent describes a process where hexanoic acid is reacted with chlorine at 175°C in the presence of a catalyst, resulting in a high yield of this compound. google.com The data from this patent highlights the effect of temperature and different catalyst systems on the conversion and yield. google.com

| Catalyst System | Temperature (°C) | Conversion (%) | Yield of this compound (%) |

| PCl₃ | 175 | - | 94.5 |

| P + I₂ | 175 | 88 | 90 |

| P₂O₅ + HCl | 175 | 85 | 82 |

| Hexanoyl chloride + H₂SO₄ | 125 | 77 | 35 |

| Hexanoyl chloride + H₂SO₄ | 150 | 78 | 72 |

| Hexanoyl chloride + H₂SO₄ | 175 | 90 | 94 |

| None | 175 | 61 | 50 |

Table based on data from a US Patent describing the chlorination of hexanoic acid. google.com

Another patented process for α-halogenating C₈ to C₃₀ carboxylic acids utilizes a catalyst system comprising a free radical inhibitor, a strong acid (like sulfuric acid), and an organic acid anhydride (B1165640) (such as acetic anhydride). google.com While this patent focuses on longer-chain carboxylic acids, the principles can be relevant to hexanoic acid. google.com The reaction temperatures for chlorination using elemental chlorine in this system are typically above 130°C. google.com

Indirect Synthetic Pathways

Indirect methods for preparing this compound involve starting with a precursor molecule that already has a functional group at the 2-position or can be readily functionalized.

One indirect route involves the chlorination of 2-hexanol (B165339). vulcanchem.com In this method, 2-hexanol is treated with a chlorinating agent like thionyl chloride (SOCl₂) to produce 2-chlorohexane (B1581597). vulcanchem.com The subsequent step is the oxidation of 2-chlorohexane to this compound, which can be accomplished using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). vulcanchem.com

This pathway is exemplified by the oxidation of 6-chloro-2-hexanol to 6-chlorohexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide. evitachem.comchemicalbook.com While this produces a different isomer, the principle of oxidizing a chlorinated alcohol to a carboxylic acid is a key synthetic strategy. The oxidation of 2-chlorohexane, as mentioned in the previous section, also falls under this category. vulcanchem.com

Another indirect synthetic route is the hydrolysis of 2-chlorohexanenitrile. Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. A documented synthesis involves the hydrolysis of (S)-4-Benzyl-2-(1-chloro-pentyl)-4,5-dihydro-oxazole with hydrogen chloride at 80°C to yield this compound. lookchem.com This method is particularly useful for obtaining specific stereoisomers if a chiral precursor is used.

Conversion from Amino Acid Precursors (e.g., lysine (B10760008) to 6-amino-2-chlorohexanoic acid)

A notable synthetic pathway utilizes the amino acid L-lysine as a starting material to produce 6-amino-2-chlorohexanoic acid, a closely related derivative. This transformation is typically achieved through a diazotization reaction. In this process, lysine is treated with nitrous acid (often generated in situ from sodium nitrite) in the presence of excess hydrochloric acid. mdpi.comsciencemadness.org The primary amino group at the α-position of lysine is converted into a diazonium salt, which is an excellent leaving group. This diazonium group is subsequently displaced by a chloride ion from the hydrochloric acid solvent, resulting in the formation of 6-amino-2-chlorohexanoic acid. mdpi.comresearchgate.net

This method leverages the readily available and chiral nature of lysine to introduce a chlorine atom at the C-2 position. sciencemadness.org The resulting product, 6-amino-2-chlorohexanoic acid, retains the amino group at the C-6 position and can serve as a versatile intermediate for further chemical modifications. mdpi.comsciencemadness.org For instance, it has been used in multi-step strategies for the synthesis of ε-caprolactam (CPL), where the chloride group is subsequently removed via hydrogenolysis. mdpi.comresearchgate.net

Stereoselective and Asymmetric Synthesis of this compound

Controlling the stereochemistry at the chiral C-2 center of this compound is crucial for applications where a specific enantiomer is required. Several advanced strategies have been developed to achieve high levels of enantioselectivity.

Chiral Auxiliary-Mediated Approaches (e.g., via oxazolines)

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com One effective method for the asymmetric synthesis of 2-chloroalkanoic acids involves the use of chiral oxazolines. oup.com This approach can be used for the asymmetric transformation of racemic 2-chloroalkanoic acids into a single, optically active form.

The process begins by coupling the racemic this compound with a chiral alcohol, such as (S)-phenylalaninol, to form a diastereomeric mixture of chiral oxazolines. oup.com The key step involves the deprotonation of the C-2 position with a strong, non-nucleophilic base like butyllithium (B86547) at low temperatures (e.g., -78 °C) to form a lithiooxazoline carbanion. This intermediate is then carefully protonated. The stereochemical course of the protonation is directed by the chiral auxiliary, leading to an enrichment of one of the diastereomers. Subsequent acidic hydrolysis of the oxazoline (B21484) removes the chiral auxiliary, yielding the enantiomerically enriched this compound. oup.com Research has shown that this method can produce 2-chloroalkanoic acids with significant optical purity. oup.com

| Racemic Acid Precursor | Chiral Auxiliary | Key Step | Final Product | Reported Optical Yield |

|---|---|---|---|---|

| 2-Chlorobutanoic acid | (S)-Phenylalaninol | Metalation-Protonation | (R)-(+)-2-Chlorobutanoic acid | 73% |

| This compound | (S)-Phenylalaninol | Metalation-Protonation | (R)-(+)-2-Chlorohexanoic acid | 52% |

| 2-Chloro-3-methylbutanoic acid | (S)-Phenylalaninol | Metalation-Protonation | (R)-(+)-2-Chloro-3-methylbutanoic acid | 45% |

Enantioselective Transformations utilizing Biocatalysts

Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Enzymes and whole-cell systems can perform enantioselective reactions under mild conditions. mdpi.com

One prominent biocatalytic approach is the asymmetric reduction of a prochiral precursor. For example, fermenting bakers' yeast (Saccharomyces cerevisiae) can asymmetrically reduce the carbon-carbon double bond of methyl 2-chloro-2-alkenoates. scribd.com It is believed that the methyl ester is first hydrolyzed by enzymes within the yeast cells to the free acid, which is then reduced. The reduction of (E)-methyl 2-chloro-2-hexenoate yields (R)-2-chlorohexanoic acid with high enantiomeric excess (ee). This transformation highlights the ability of biocatalysts to create a chiral center with high fidelity. scribd.com

Another class of enzymes, flavin-dependent halogenases (FDHs), are capable of site-selective halogenation of electron-rich aromatic compounds and have been engineered for selective biocatalysis on a range of substrates. nih.gov While specific application to hexanoic acid is an area of ongoing research, these enzymes represent a promising strategy for the direct enantioselective chlorination of a suitable hexanoic acid derivative. nih.gov

| Substrate | Biocatalyst | Product | Reported Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| (E)-Methyl 2-chloro-2-pentenoate | Bakers' yeast | (R)-2-Chloropentanoic acid | 92% | 54% |

| (E)-Methyl 2-chloro-2-hexenoate | Bakers' yeast | (R)-2-Chlorohexanoic acid | 89% | 50% |

| (E)-Methyl 2-chloro-2-heptenoate | Bakers' yeast | (R)-2-Chloroheptanoic acid | 92% | 45% |

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture. It relies on the differential reaction rate of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive, unreacted enantiomer in high optical purity. nih.govacs.org

Enzymatic kinetic resolution is particularly effective for α-haloacids. Dehalogenase enzymes can selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer untouched. nih.gov For instance, an (R)-haloacid dehalogenase can be used to resolve racemic α-chloropropionic acid by selectively converting the (S)-enantiomer to (R)-lactic acid, allowing for the recovery of enantiopure (R)-α-chloropropionic acid. nih.gov A similar principle applies to this compound. The dehalogenase Bcfd1 from Burkholderia cepacia has been shown to selectively hydrolyze (R)-2-chloropentanoic acid, a close homolog, leaving the (S)-enantiomer intact.

A more advanced technique is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in situ racemization of the substrate. researchgate.netnih.gov This allows, in theory, for the complete conversion of a racemate into a single enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. nih.govresearchgate.net For α-hydroxy esters, a related class of compounds, DKR has been successfully achieved using a lipase (B570770) (e.g., from Pseudomonas cepacia) for the selective hydrolysis or acylation, coupled with a ruthenium-based catalyst to continuously racemize the starting material. nih.govgoogle.com This dual-catalyst system could be adapted for the resolution of this compound esters.

Reaction Chemistry and Mechanistic Investigations

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a chlorine atom on the carbon adjacent to the carboxyl group makes 2-chlorohexanoic acid susceptible to nucleophilic substitution reactions. These reactions proceed primarily through an S_N2 mechanism, as the formation of a primary carbocation required for an S_N1 pathway is energetically unfavorable. jove.com

Studies of Stereochemical Inversion and Retention

Nucleophilic substitution at the chiral α-carbon of this compound typically proceeds with an inversion of stereochemistry, a hallmark of the S_N2 mechanism. ucsd.edu In this concerted, one-step process, the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). ucsd.edu This "backside attack" leads to a Walden inversion, where the spatial arrangement of the substituents around the α-carbon is inverted, akin to an umbrella turning inside out. ucsd.eduvanderbilt.edu

Influence of Nucleophile and Solvent Effects

The rate and outcome of nucleophilic substitution reactions of this compound are significantly influenced by the nature of the nucleophile and the solvent.

Nucleophile Effects: Stronger, less sterically hindered nucleophiles generally lead to faster S_N2 reaction rates. leah4sci.com The nucleophilicity of a species is a measure of how fast it reacts with an electrophile. ucsd.edu For instance, more basic nucleophiles will more readily attack the α-carbon. jove.com However, very strong bases can also promote competing elimination reactions. msu.edu

Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally preferred for S_N2 reactions. leah4sci.com These solvents can solvate the cation but not the anion, leaving the nucleophile more "naked" and reactive. Polar protic solvents, like water and alcohols, can solvate both the nucleophile and the leaving group, which can slow down the reaction rate by stabilizing the reactants more than the transition state. However, studies on analogous α-haloamides have shown that the presence of water as a co-solvent can sometimes favor a tight association of reactants, potentially influencing the reaction pathway. nih.gov

The interplay between the nucleophile and solvent is critical. For example, in the reaction of 2-chlorobutanoic acid (a similar secondary halide) with lignosulfonate, a bulky nucleophile, in a polar protic solvent mixture, an S_N1 mechanism was proposed due to the formation of a planar carbocation intermediate. mdpi.comnih.gov This highlights that under specific conditions, deviations from the expected S_N2 pathway can occur even for secondary halides.

Carboxylic Acid Functional Group Reactivity

The carboxyl group of this compound undergoes reactions typical of carboxylic acids, including esterification and derivatization.

Esterification Dynamics and Mechanistic Pathways

This compound can be converted to its corresponding esters, such as methyl 2-chlorohexanoate, through Fischer esterification. masterorganicchemistry.comnist.gov This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. masterorganicchemistry.com

The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water as a leaving group to form a protonated ester.

Deprotonation to yield the final ester product. masterorganicchemistry.com

Isotopic labeling studies have confirmed that in Fischer esterification, the oxygen atom from the alcohol becomes the ester oxygen, and the hydroxyl group of the carboxylic acid is eliminated as water. uomustansiriyah.edu.iq

Derivatization Reactions of the Carboxyl Moiety

The carboxyl group of this compound can be converted into a variety of other functional groups. For instance, it can be converted to an acyl chloride, 2-chlorohexanoyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vulcanchem.comosaka-u.ac.jp This acyl chloride is a more reactive derivative and serves as a versatile intermediate for the synthesis of other compounds, such as amides. libretexts.org

Furthermore, the carboxylic acid can be derivatized for analytical purposes. For example, it can be reacted with nitrophenylhydrazine (B1144169) reagents in the presence of a coupling agent to form derivatives with strong ultraviolet absorption, facilitating their detection by HPLC-DAD methods. google.com

β-Elimination Processes and Side Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo a β-elimination reaction, specifically an E2 elimination. msu.edu This reaction competes with the S_N2 substitution pathway. In the E2 mechanism, the base abstracts a proton from the β-carbon (the carbon adjacent to the α-carbon), while simultaneously the chlorine atom is eliminated and a double bond is formed between the α and β carbons. libretexts.org

This process leads to the formation of 2-hexenoic acid. According to Zaitsev's rule, when multiple β-hydrogens are available, the elimination reaction will preferentially form the more substituted (and therefore more stable) alkene. masterorganicchemistry.com In the case of this compound, elimination leads to the formation of (E)-2-hexenoic acid as the major product due to its greater thermodynamic stability compared to the cis isomer. msu.edu The choice of base and reaction conditions is crucial in determining the ratio of substitution to elimination products. Strong, bulky bases tend to favor elimination, while less hindered, more nucleophilic species favor substitution. msu.edu

Another potential side reaction can occur during derivatization. For example, when reacting 2-chlorobutanoic acid with a nucleophile in an alkaline medium, the formation of 2-hydroxybutanoic acid sodium salt can occur as a by-product at high concentrations of the haloacid and base. mdpi.com

Advanced Mechanistic Studies using Spectroscopic and Computational Methods

Advanced investigations into the reaction mechanisms of this compound increasingly rely on a synergistic combination of sophisticated spectroscopic techniques and powerful computational modeling. Spectroscopic methods provide empirical evidence of transient intermediates and final products, while computational studies offer a theoretical framework for understanding reaction pathways, transition states, and intermolecular interactions at the atomic level. This dual approach allows for a more complete and detailed elucidation of complex chemical processes. researchgate.net

Spectroscopic Analysis in Mechanistic Elucidation

Spectroscopic techniques are indispensable for tracking the transformation of this compound and identifying the structure of its derivatives. Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are primary tools for this purpose.

Detailed research findings from these methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation of reaction products. In more advanced applications, NMR is used to probe reaction mechanisms. For instance, in studies of asymmetric transformations to produce chiral 2-chloroalkanoic acids, ¹H NMR has been used to determine the ratio of diastereomers of chiral oxazoline (B21484) intermediates. oup.com This provides critical insight into the stereoselectivity of the reaction.

Mass Spectrometry (MS): MS is crucial for confirming the mass of products and intermediates. Isotopic labeling studies, a powerful technique for mechanistic investigation, heavily rely on mass spectrometry. In one study, the formation of a lithio carbanion intermediate in a reaction involving this compound was confirmed by quenching the reaction with deuterium (B1214612) oxide. Mass spectra subsequently showed 80-90% deuterium incorporation, providing direct evidence for the proposed carbanion mechanism. oup.com Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify products from complex mixtures, such as the electrolysis products of this compound. nih.govcdnsciencepub.com For biological systems, electrospray ionization-tandem mass spectrometry (ESI-MS/MS) can be employed for highly sensitive and specific detection of the acid and its metabolites. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and confirm structural transformations. For example, in the electrolysis of this compound which results in the ester 1'-chloro-1'-pentyl 2-chlorohexanoate, IR spectroscopy helps confirm the presence of the ester functional group in the final product. cdnsciencepub.com

| Compound | Technique | Observed Signals / Data | Reference |

|---|---|---|---|

| This compound | 13C NMR | Provides data for carbon skeleton characterization. | nih.gov |

| This compound | GC-MS | Used for separation and mass identification. | nih.gov |

| This compound | Vapor Phase IR | Characteristic absorptions for C=O and O-H groups. | nih.gov |

| 1'-chloro-1'-pentyl 2-chlorohexanoate | IR (in CCl4) | Shows characteristic ester bands. | cdnsciencepub.com |

| Deuterated Oxazoline of this compound | Mass Spectrometry | Confirmed 80-90% deuterium incorporation. | oup.com |

Computational Studies and Molecular Modeling

Computational chemistry provides insights that are often inaccessible through experimental methods alone. Methods like Density Functional Theory (DFT) and molecular docking are used to model reaction energetics and intermolecular interactions. biointerfaceresearch.com

Molecular Docking Simulations: These studies are particularly valuable for understanding how this compound interacts with biological molecules like enzymes. A computational study on the interaction between a series of 2-chloroalkanoic acids and the enzyme haloacid dehalogenase (Bcfd1) revealed key mechanistic details. researchgate.net The docking simulation showed that 2-chloroalkanoic acids bind to the active site of the enzyme. researchgate.net A significant finding was that the binding energy decreases as the length of the alkyl chain increases, indicating a specific structure-activity relationship. researchgate.net The study also identified specific amino acid residues (Met1, Asp2, Cys33, and Lys204) that play a crucial role in orienting the carboxylic group of the substrates within the active site through hydrogen bonds. researchgate.net

Density Functional Theory (DFT) Calculations: DFT calculations are employed to investigate the electronic structure and energetics of molecules, transition states, and reaction pathways. For related chloro-acids, DFT has been used to reconcile experimental kinetic data with theoretical activation energies, providing a deeper understanding of the reaction mechanism. These computational approaches can model the relative energies of intermediates and transition states, helping to validate or propose complex reaction mechanisms that experimental studies alone might struggle to fully resolve. researchgate.net

| Method | System Studied | Key Research Finding | Reference |

|---|---|---|---|

| Molecular Docking | 2-Chloroalkanoic acids and Haloacid Dehalogenase Bcfd1 | Binding energy decreases as the alkyl chain length increases. | researchgate.net |

| Molecular Docking | 2-Chloroalkanoic acids and Haloacid Dehalogenase Bcfd1 | Identified key binding residues: Met1, Asp2, Cys33, Lys204. | researchgate.net |

| DFT Calculations | General Chloroalkanoic Acids | Used to reconcile experimental and theoretical activation energies. |

Derivatives and Advanced Applications in Organic Synthesis

Synthesis of Complex Organic Molecules utilizing 2-Chlorohexanoic Acid

The strategic incorporation of this compound into synthetic pathways facilitates the construction of intricate molecular architectures, including chiral compounds, and serves as a precursor for various intermediates in the chemical industry.

As a Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure (S)-2-chloroalkanoic acids, accessible from natural amino acids, are valuable chiral building blocks in asymmetric synthesis. researchgate.netresearchgate.net This approach, known as chiral pool synthesis, utilizes readily available, enantiopure natural products to introduce chirality into synthetic targets, often preserving the stereocenter throughout the reaction sequence. researchgate.netresearchgate.net The synthesis of (S)-2-chloroalkanoic acids can be achieved through the diazotization of the corresponding (S)-2-amino acids. researchgate.netresearchgate.net

The resulting chiral α-chloro acid is a versatile synthon. The chlorine atom can be displaced by various nucleophiles in stereoselective reactions to introduce new functional groups with either retention or inversion of configuration, depending on the reaction conditions. researchgate.netmasterorganicchemistry.com This allows for the controlled construction of stereogenic centers in complex molecules. For instance, chiral 2-chloroalkanoic acids are precursors to chiral 2-chloro-1-alkanols, which can be cyclized to form enantiomerically pure alkyloxiranes, important intermediates in organic synthesis. researchgate.net

The utility of these chiral building blocks is demonstrated in the synthesis of various bioactive compounds. nih.gov For example, novel chiral 4,1-benzoxazepine-2,5-diones have been synthesized in a single step by coupling α-chloroacids with substituted anthranilic acids. researchgate.netresearchgate.net

Table 1: Examples of Chiral Molecules Synthesized from (S)-2-Chloroalkanoic Acids

| Starting Material (Amino Acid) | Corresponding (S)-2-Chloroalkanoic Acid | Synthesized Chiral Molecule |

| (S)-Alanine | (S)-2-Chloropropanoic Acid | (R)-Alkyloxiranes |

| (S)-Valine | (S)-2-Chloro-3-methylbutanoic Acid | Chiral 4,1-benzoxazepine-2,5-diones |

| (S)-Leucine | (S)-2-Chloro-4-methylpentanoic Acid | Chiral intermediates for bioactive compounds |

Precursors for Polymeric Materials (e.g., related to caprolactam and nylon)

While direct evidence for the use of this compound as a precursor in the industrial synthesis of caprolactam and nylon is not prevalent in the reviewed literature, its structural features suggest a potential, albeit likely indirect, role in the synthesis of functionalized polyamide analogues. The primary industrial route to ε-caprolactam, the monomer for Nylon 6, involves the Beckmann rearrangement of cyclohexanone (B45756) oxime. rsc.org

However, the functionalization of polymers to impart specific properties is a significant area of research. nih.gov Halo-functionalized carboxylic acids and their derivatives can, in principle, be used to introduce functional groups into polymer backbones. For instance, a chloro-functionalized caprolactam monomer could potentially be synthesized from a derivative of 2-chloro-ε-aminocaproic acid. The subsequent ring-opening polymerization of such a functionalized lactam would lead to a modified polyamide with pendant chloro groups. nih.govrsc.org These chloro groups could then serve as handles for post-polymerization modification, allowing for the attachment of various functionalities to tailor the polymer's properties for specific applications. nih.gov

The synthesis of functional polyamides through the ring-opening polymerization of "designer" lactam monomers is an active area of research for creating materials with advanced properties for biomedical and other applications. rsc.orgnih.govrsc.org

Role in the Synthesis of Agrochemical Intermediates

Carboxylic acids and their derivatives are fundamental building blocks in the development of herbicides and fungicides. nih.govnih.gov Although specific examples detailing the use of this compound in the synthesis of major commercial agrochemicals are not widely documented, the structural motif of a substituted hexanoic acid is present in some herbicidal compounds. For example, certain herbicides feature a 2-(aryloxy)hexanoic acid structure. nih.gov

The synthesis of such compounds could potentially involve a nucleophilic substitution reaction where the chlorine atom of a this compound derivative is displaced by a phenoxide. The development of new agrochemicals often involves the synthesis and screening of libraries of related compounds to identify lead structures with potent biological activity. nih.gov The reactivity of the α-chloro position in this compound makes it a candidate for inclusion in such combinatorial syntheses.

Similarly, in the field of fungicides, various heterocyclic and other organic molecules serve as the core structures. The synthesis of these complex molecules often relies on versatile intermediates. While direct application of this compound is not explicitly detailed, its derivatives could serve as precursors for the synthesis of more complex molecules with potential fungicidal properties. researchgate.net

Intermediates for Specialty Chemicals

The chemical reactivity of this compound makes it a useful intermediate for the synthesis of various specialty chemicals. One potential application is in the formulation of corrosion inhibitors. Certain quaternary ammonium (B1175870) salts, which can be synthesized from fatty alkyl halides and tertiary amines, have shown effectiveness as corrosion inhibitors in acidic media. samipubco.comechemcom.commdpi.com A derivative of this compound could potentially be used to synthesize such compounds, where the carboxylic acid functionality could be modified to tune the molecule's properties, such as its solubility and surface activity. The hydrocarbon chain contributes to the formation of a protective film on the metal surface. echemcom.com

Functionalized Derivatives and Their Chemical Utility

The carboxylic acid group of this compound can be readily converted into a variety of functional groups, significantly expanding its synthetic utility.

Preparation of Acyl Chlorides (e.g., 2-chlorohexanoyl chloride)

One of the most important derivatives of this compound is its corresponding acyl chloride, 2-chlorohexanoyl chloride. Acyl chlorides are highly reactive compounds that serve as valuable intermediates in organic synthesis, particularly for the formation of esters and amides.

The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic chemistry. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

The synthesis of 2-chlorohexanoyl chloride from this compound provides a more reactive species for subsequent transformations. This increased reactivity is crucial for reactions with less nucleophilic substrates.

Table 2: Properties of 2-Chlorohexanoyl Chloride

| Property | Value |

| Molecular Formula | C₆H₁₀Cl₂O |

| Molecular Weight | 169.05 g/mol |

| CAS Number | 43056-19-5 |

Formation of Amides and Other Nitrogen-Containing Compounds

This compound serves as a versatile substrate for the synthesis of various nitrogen-containing compounds, primarily amides and α-amino acids. The reactivity of both the carboxylic acid group and the α-chloro substituent allows for several synthetic pathways.

The most direct route to amide formation involves the coupling of the carboxylic acid with an amine. Modern peptide coupling reagents are frequently employed to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemistry when using an enantiomerically pure starting material. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate readily reacts with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amide with high efficiency. fishersci.co.uk

Alternatively, a more traditional two-step method can be utilized. This involves converting this compound to its more reactive acid chloride derivative, 2-chlorohexanoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with a concentrated solution of ammonia or an appropriate amine to produce the amide in a vigorous reaction. chemguide.co.uk

Beyond simple amides, this compound is a key precursor in the stereoselective synthesis of α-amino acid analogues. This is achieved via a nucleophilic substitution (Sɴ2) reaction at the C2 position. The chlorine atom, being a good leaving group, is displaced by a nitrogen nucleophile. A common strategy involves using sodium azide (B81097) to introduce an azido (B1232118) group, which proceeds with an inversion of configuration at the chiral center. The resulting (2R)-2-azidohexanoic acid (if starting with the (2S)-chloro acid) can then be reduced to the corresponding α-amino acid, (2R)-α-aminohexanoic acid. Standard reduction methods include catalytic hydrogenation or the Staudinger reduction using triphenylphosphine.

The following table summarizes key synthetic routes for producing nitrogen-containing compounds from this compound:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. EDC/HOBt 2. Ammonia (NH₃) | 2-Chlorohexanamide (B8709737) | Amide Coupling |

| This compound | 1. SOCl₂ 2. Ammonia (NH₃) | 2-Chlorohexanamide | Acyl Halide Formation & Amination |

| (2S)-2-Chlorohexanoic acid | 1. Sodium Azide (NaN₃) 2. H₂/Pd-C | (2R)-α-Aminohexanoic acid | Sɴ2 Substitution & Reduction |

Exploration of Novel Chemical Applications

The bifunctional nature of this compound, possessing both a reactive halogen at the α-position and a modifiable carboxylic acid group, makes it a valuable building block for exploring novel chemical applications. Its utility extends beyond the synthesis of simple derivatives into the construction of more complex molecular architectures, particularly nitrogen-containing heterocyclic compounds which are prevalent scaffolds in pharmaceuticals. digitellinc.comnih.gov

Research in organic synthesis continually seeks versatile starting materials for the generation of compound libraries for drug discovery. This compound is a candidate for such programs. The α-chloro group can be displaced by a wide array of nitrogen nucleophiles, not limited to azide. For instance, reaction with primary amines would yield N-substituted α-amino acids. Subsequent intramolecular cyclization of these derivatives could provide a route to substituted lactams, a common motif in bioactive molecules.

Furthermore, the carboxylic acid moiety can be used as an anchor point for diversification. After converting the acid to an amide, the α-chloro group remains available for further functionalization. For example, intramolecular cyclization of a suitably N-functionalized 2-chlorohexanamide could lead to the formation of five- or six-membered heterocyclic rings. The development of novel synthetic methodologies could utilize this compound as a test substrate for new C-N bond-forming reactions or asymmetric catalytic processes.

The exploration of its use in synthesizing non-proteinogenic α-amino acids is a significant area. These unnatural amino acids are crucial components for creating peptides and peptidomimetics with enhanced stability or novel biological activities. By varying the nitrogen nucleophile used in the Sɴ2 displacement, a diverse range of α-amino acid derivatives with different side-chain functionalities can be accessed, expanding the toolbox for peptide synthesis and medicinal chemistry.

Enzymatic Transformations and Biological Interactions

Haloacid Dehalogenase Activity on 2-Chlorohexanoic Acid and Related α-Haloalkanoic Acids

Haloacid dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds in haloalkanoic acids, converting them into less toxic hydroxyalkanoic acids. nih.gov This enzymatic activity is significant for bioremediation and the synthesis of chiral compounds. nih.govnih.gov this compound serves as a substrate for certain types of these enzymes, and its transformation provides insights into their specificity and catalytic mechanisms.

These enzymes are broadly classified into groups based on their amino acid sequence, substrate specificity, and the stereochemistry of their products. nih.gov

D-2-haloacid dehalogenases (D-DEX) act on D-enantiomers. nih.gov

L-2-haloacid dehalogenases (L-DEX) specifically target L-enantiomers. nih.gov

DL-2-haloacid dehalogenases (DL-DEX) can act on both D- and L-enantiomers. nih.gov

The substrate specificity of haloacid dehalogenases is influenced by factors such as the length of the carbon chain and the nature of the halogen atom. nih.govfrontiersin.org Generally, many dehalogenases show higher activity towards short-chain haloalkanoic acids (C2 to C4). nih.govuniprot.orguniprot.org

For instance, the haloacid dehalogenase from Zobellia galactanivorans (ZgHAD) displays activity on short-chain L-enantiomers, including L-2-chloropropionic acid, but not on longer chains like halobutyric acids. frontiersin.org Computational studies on the dehalogenase Bcfd1 from Bacillus cereus IndB1 showed that the binding energy of 2-chloroalkanoic acids decreases as the length of the alkyl chain increases, suggesting a preference for shorter-chain substrates. nih.govresearchgate.net

The kinetics of dehalogenation are also dependent on the halogen present. The carbon-bromine bond is generally cleaved more readily than the carbon-chlorine bond, which aligns with the leaving group abilities of the halogens. nih.gov This often results in a lower Michaelis constant (Km) for brominated substrates compared to their chlorinated counterparts, although the maximum reaction rate (kcat) may be similar. nih.gov This similarity in kcat can be attributed to the rate-determining step being the release of the halide ion from the enzyme's active site. nih.gov

Table 1: Substrate Specificity of Selected Haloacid Dehalogenases

| Enzyme | Source Organism | Substrate(s) Acted Upon | Comments |

|---|---|---|---|

| DL-DEX | Pseudomonas sp. strain 113 | Acts on both D- and L-2-haloalkanoic acids. nih.gov | Produces L- and D-2-hydroxyalkanoic acids, respectively, with inversion of configuration. nih.gov |

| L-DEX YL | Pseudomonas sp. YL | Acts on short-chain (C2 to C4) (S)-2-haloalkanoic acids. uniprot.org | kcat for (2S)-2-chloropropanoic acid is 47 sec⁻¹. uniprot.org |

| ZgHAD | Zobellia galactanivorans | Active on short-chain (C2-C3) L-enantiomers like L-2-chloropropionic acid. frontiersin.org | No activity observed on longer-chain halobutyric acids. frontiersin.org |

| Bcfd1 | Bacillus cereus IndB1 | Docking simulations show binding to 2-chloroalkanoic acids. nih.govresearchgate.net | Binding energy decreases as the alkyl chain length increases. nih.govresearchgate.net |

This table is generated based on available data and may not be exhaustive.

Enantioselectivity, the ability of an enzyme to preferentially act on one enantiomer of a chiral substrate, is a key feature of many haloacid dehalogenases and is crucial for producing optically pure compounds. nih.govnih.gov

L-2-haloacid dehalogenases (L-DEX) , belonging to Group II dehalogenases, are typically enantioselective and act on L-haloacids through a mechanism that forms an ester intermediate. nih.govresearchgate.net For example, DehL from Rhizobium sp. RC1 specifically cleaves the halide from L-2-halocarboxylic acids to yield D-2-hydroxycarboxylic acids. nih.gov

DL-2-haloacid dehalogenases (DL-DEX) from Pseudomonas sp. strain 113 are unusual in that they act on both D- and L-enantiomers of 2-haloalkanoic acids as equivalent substrates, suggesting a single, common catalytic site for both. nih.gov

Computational docking simulations of the Bcfd1 enzyme with enantiomers of 2-chloroalkanoic acids indicated that the differences in docking energies between the two enantiomers were not significant, suggesting a potential lack of strong enantioselectivity for this particular enzyme. nih.govresearchgate.net

The stereospecificity of these enzymes allows for their use in the kinetic resolution of racemic mixtures of haloalkanoic acids. nih.gov

Role in Metabolic Pathways as Substrate Analogs

Due to their structural similarity to endogenous fatty acids, α-halo-fatty acids like this compound can act as substrate analogs, potentially interfering with normal metabolic pathways. researchgate.net

It is suggested that this compound, much like other α-halo-fatty acids, may not undergo β-oxidation, the primary pathway for fatty acid degradation. researchgate.net Instead, it might be metabolized primarily through ω-oxidation. researchgate.net This alternative pathway involves a series of enzymatic steps that convert monocarboxylic fatty acids into dicarboxylic acids. researchgate.net Intermediates such as 2-chlorohexadecanedioic acid (2-ClHDDA) and 2-chlorotetradecanedioic acid (2-ClTDDA) have been identified in the ω-oxidation of longer-chain α-chloro fatty acids, ultimately leading to the formation of shorter-chain dicarboxylic acids like 2-chloroadipic acid (2-ClAdA). researchgate.net

The ability of this compound and related compounds to mimic natural substrates can lead to the inhibition of enzymes involved in metabolic processes. For example, L-2-amino-4-oxo-5-chloropentanoic acid, a related chlorinated compound, has been reported to act at the active site of kidney-type glutaminase (B10826351) (KGA), an enzyme involved in cancer cell metabolism. nih.gov This highlights the potential for halogenated fatty acid analogs to serve as probes or modulators of metabolic pathways.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical methods provide a foundational understanding of the electronic structure and reactivity of 2-chlorohexanoic acid.

Elucidation of Reaction Mechanisms and Transition States

While specific density functional theory (DFT) or ab initio studies detailing the reaction mechanisms and transition states of this compound are not extensively documented in readily available literature, the reactivity of similar haloalkanoic acids has been investigated. For instance, the reactions of haloalkanoic acids can proceed through different pathways, such as nucleophilic substitution (SN1 or SN2 mechanisms), depending on the reaction conditions and the structure of the molecule. researchgate.net The position of the chlorine atom at the C-2 position significantly influences the electronic properties of the carboxylic acid group through an inductive effect, thereby affecting its acidity and reactivity. The electron-withdrawing nature of the chlorine atom stabilizes the carboxylate anion, making this compound a stronger acid than hexanoic acid. This enhanced acidity plays a crucial role in its chemical reactions.

Theoretical studies on related compounds, like 2-chloropentanoic acid, have highlighted the importance of the inductive effect of the chlorine atom in determining the acidity of the molecule. This effect is strongest when the chlorine is at the C-2 position. Such computational analyses help in predicting the reactivity of this compound in various chemical transformations.

Conformational Analysis and Molecular Dynamics

The conformational flexibility of this compound is a key determinant of its physical and biological properties. Computational methods are employed to explore the potential energy surface of the molecule and identify its stable conformers.

Research involving the computational analysis of various 2-chloroalkanoic acids, including L-2-chlorohexanoic acid, has utilized force fields like MMFF94 to minimize their structures and determine their low-energy conformations. nih.govresearchgate.net This process is fundamental for understanding how the molecule might orient itself when interacting with other molecules, such as biological receptors.

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules like this compound over time. jinr.ru By simulating the movement of atoms, MD can reveal the conformational changes, flexibility, and interactions of the molecule in different environments, such as in solution or within a protein binding site. mdpi.com Although specific MD simulation studies exclusively focused on this compound are not widely published, the principles of this technique are broadly applicable to understanding its dynamic nature. jinr.ru

Structure-Activity/Property Relationship (SAR/SPR) Modeling

SAR and SPR models are crucial for predicting the biological activity and properties of chemical compounds based on their molecular structure.

Quantitative Structure-Activity Relationships (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. longdom.org For haloalkanoic acids, QSAR models can be developed to predict their toxicity or other biological effects. These models often use various molecular descriptors, such as topological, electronic, and steric parameters, to quantify the structural features of the molecules.

While specific QSAR studies for this compound are not prominent, research on other haloalkanoic acids and related compounds provides a framework for how such an analysis could be conducted. ebi.ac.uknih.gov For example, a QSAR study on the antimicrobial activity of 2,4-hexadienoic acid derivatives revealed that topological parameters like molecular connectivity indices had a significant correlation with their biological activity. nih.gov A hypothetical QSAR model for a series of 2-chloroalkanoic acids, including this compound, might look at how properties like lipophilicity (logP), electronic parameters (e.g., pKa), and steric factors influence a particular biological endpoint.

Table 1: Hypothetical Descriptors for a QSAR Study of 2-Chloroalkanoic Acids

| Descriptor | Description | Relevance to Activity |

| logP | Octanol-water partition coefficient | Represents the lipophilicity of the molecule, which can influence its ability to cross cell membranes. |

| pKa | Acid dissociation constant | Indicates the degree of ionization at a given pH, affecting solubility and interaction with biological targets. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Can be related to the size of the molecule and its fit within a binding site. |

| Topological Indices | Numerical descriptors of molecular topology | Can capture information about branching and connectivity, which may relate to biological activity. |

Computational Approaches to Molecular Reactivity

Computational chemistry provides tools to understand the intrinsic reactivity of molecules. The frontier orbital theory is a key concept in this regard, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

For this compound, the presence of the electron-withdrawing chlorine atom and the carboxylic acid group will significantly influence the energies and shapes of its frontier orbitals. The LUMO is expected to be localized around the C-Cl bond, making it susceptible to nucleophilic attack. The HOMO would be associated with the lone pairs of the oxygen atoms in the carboxyl group, indicating its potential to act as a nucleophile or a Lewis base.

Computational studies on similar molecules, such as chloropentanoic acids, have shown that the position of the chlorine atom significantly affects the molecule's acidity, a direct measure of its reactivity. arxiv.org The closer the chlorine atom is to the carboxylic acid group, the stronger the acid. This is due to the stabilization of the conjugate base through the inductive effect.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein.

A significant computational study investigated the interaction of various 2-chloroalkanoic acids, including L-2-chlorohexanoic acid and D-2-chlorohexanoic acid, with the active site of a haloacid dehalogenase from Bacillus cereus IndB1 (Bcfd1). nih.govresearchgate.net The study revealed that these molecules bind to the active site of the enzyme. nih.govresearchgate.net

The docking simulations showed that the binding energy of the 2-chloroalkanoic acids decreased as the length of their alkyl chain increased, suggesting a structure-activity relationship. nih.govresearchgate.net Furthermore, the study identified key amino acid residues (Met1, Asp2, Cys33, and Lys204) in the active site that form hydrogen bonds with the carboxylic group of the 2-chloroalkanoic acids. nih.govresearchgate.net Interestingly, the docking energy differences between the two enantiomers (L and D) of the 2-chloroalkanoic acid substrates were not significant. nih.govresearchgate.net

Table 2: Docking Energies of 2-Chloroalkanoic Acids with Bcfd1

| Ligand | Docking Energy (kcal/mol) |

| Monochloroacetic acid (MCA) | -3.654 |

| L-2-chloropropionic acid (L2CP) | -3.605 |

| D-2-chloropropionic acid (D2CP) | -3.892 |

| L-2-chlorobutanoic acid (L2CB) | -4.636 |

| D-2-chlorobutanoic acid (D2CB) | -4.414 |

| L-2-chloropentanoic acid (L2CPn) | -4.817 |

| D-2-chloropentanoic acid (D2CPn) | -4.566 |

| L-2-chlorohexanoic acid (L2CH) | -5.024 |

| D-2-chlorohexanoic acid (D2CH) | -4.918 |

| Data adapted from a study on the interaction of haloacid dehalogenase with 2-chloroalkanoic acid substrates. researchgate.net |

These computational findings provide a detailed picture of how this compound can interact with a biological target at the molecular level, highlighting the specific interactions that stabilize the complex and providing a basis for the design of more potent inhibitors or substrates.

Protein-Ligand Interactions with Enzymes and Receptors

Computational docking simulations have been a primary method for exploring the interaction between this compound and enzymes, particularly haloacid dehalogenases. These enzymes are of significant interest due to their potential applications in bioremediation and the synthesis of valuable chemical compounds. nih.gov

A key example is the in silico analysis of the interaction between 2-chloroalkanoic acids and the haloacid dehalogenase from Bacillus cereus IndB1, known as Bcfd1. nih.govresearchgate.net This enzyme consists of two domains: a main domain with a Rossmannoid fold and a cap domain. researchgate.net Molecular docking studies have shown that 2-chloroalkanoic acids, including this compound, bind within the active site of Bcfd1. nih.govresearchgate.net A notable finding from these simulations is that the binding affinity, as indicated by the docking energy, increases with the length of the alkyl chain of the 2-chloroalkanoic acid. nih.govresearchgate.net

Further analysis of the docking poses has identified specific amino acid residues that play a crucial role in orienting the substrate within the active site. The carboxylic group of 2-chloroalkanoic acids is primarily oriented through hydrogen bonds with residues such as Met1, Asp2, Cys33, and Lys204 in the Bcfd1 active site. nih.govresearchgate.net

While the primary focus of research has been on dehalogenases, the interaction of related chloroalkanoic acids with other protein types has also been investigated. For instance, 6-chlorohexanoic acid derivatives have been used to covalently capture G-protein coupled receptors (GPCRs) like the β2-adrenoceptor and angiotensin receptors (AT1 and AT2) that have been fused with a Halo-tag. nih.govresearchgate.net This process relies on the specific and covalent reaction between the chloroalkane linker and the Asp106 residue in the catalytic pocket of the engineered Halo-tag enzyme, demonstrating a highly specific protein-ligand interaction. researchgate.net

Table 1: Molecular Docking Data for the Interaction of 2-Chloroalkanoic Acids with Bcfd1

This interactive table summarizes the average docking energies from computational simulations, illustrating the binding affinity between different 2-chloroalkanoic acids and the haloacid dehalogenase Bcfd1. A more negative docking energy generally indicates a stronger binding affinity.

| Ligand | Enantiomer | Average Docking Energy (kcal/mol) |

| L-2-chloropropionic acid (L2CP) | L | -5.5 |

| D-2-chloropropionic acid (D2CP) | D | -5.4 |

| L-2-chlorobutanoic acid (L2CB) | L | -5.9 |

| D-2-chlorobutanoic acid (D2CB) | D | -5.8 |

| L-2-chloropentanoic acid (L2CPn) | L | -6.2 |

| D-2-chloropentanoic acid (D2CPn) | D | -6.1 |

| L-2-chlorohexanoic acid (L2CH) | L | -6.4 |

| D-2-chlorohexanoic acid (D2CH) | D | -6.3 |

Data sourced from in silico studies on Bacillus cereus IndB1 haloacid dehalogenase (Bcfd1). nih.govresearchgate.net

Enantiomeric Recognition in Biological Systems

Enantiomeric recognition is a critical aspect of biological systems, as the stereochemistry of a molecule can dramatically affect its biological activity. Some haloacid dehalogenases are known to be enantioselective, meaning they preferentially act on one enantiomer over the other. nih.gov This property is valuable for the synthesis of specific enantiomers of hydroxy acids or for the purification of a single enantiomer from a racemic mixture. nih.gov

Computational studies have been employed to predict the enantioselectivity of these enzymes. nih.gov In the case of the Bcfd1 dehalogenase from Bacillus cereus IndB1, molecular docking simulations were performed for both the L- and D-enantiomers of various 2-chloroalkanoic acids, including this compound. nih.govresearchgate.net The results indicated that the differences in docking energies between the two enantiomers were not significant. nih.govresearchgate.net For instance, the calculated average docking energy for L-2-chlorohexanoic acid was -6.4 kcal/mol, while for D-2-chlorohexanoic acid, it was -6.3 kcal/mol. researchgate.net This suggests that the Bcfd1 enzyme does not exhibit strong enantioselectivity between the L- and D-forms of this compound. nih.govresearchgate.net

This contrasts with other enzymes, such as certain lipases, which are known to effectively resolve racemic mixtures of related compounds like α-haloesters. google.com For example, the dehalogenase from Burkholderia cepacia (Bcfd1) has been noted to selectively hydrolyze (R)-2-chloropentanoic acid, which is structurally similar to this compound, leaving the (S)-enantiomer intact. The ability of an enzyme to differentiate between enantiomers is largely dependent on the specific architecture of its active site and the precise interactions with the substrate. mdpi.com Computational studies, therefore, serve as a crucial first step in identifying potentially enantioselective enzymes for biotechnological applications. nih.gov

Advanced Analytical Techniques for Characterization and Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Chlorohexanoic acid, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, the presence of a chiral center at the second carbon (C2) renders the adjacent methylene (B1212753) (CH₂) protons at C3 diastereotopic. researchgate.net This means they are chemically non-equivalent and will exhibit different chemical shifts and coupling patterns, providing detailed conformational information. researchgate.net In principle, all methylene protons in the alkyl chain are diastereotopic due to the chiral center, though the effect diminishes with distance from the chiral carbon. researchgate.net A typical ¹H NMR spectrum would be expected to show distinct signals for the proton on the α-carbon (C2), the diastereotopic protons on C3, and the subsequent methylene groups, as well as the terminal methyl group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. uu.nl The spectrum will display distinct peaks for each of the six carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment. The carbon of the carboxyl group (C=O) will appear at a characteristic downfield shift, while the carbon atom bonded to the chlorine (C2) will also be significantly shifted due to the electronegativity of the chlorine atom.

A related compound, 6-chlorohexanoic acid, has been analyzed by ¹H and ¹³C NMR. In the ¹H NMR spectrum (400 MHz, CDCl₃), the methylene protons adjacent to the chlorine atom appear at a chemical shift (δ) of 3.543 ppm, while the protons alpha to the carboxyl group are observed at 2.386 ppm. chemicalbook.com The ¹³C NMR spectrum of 6-chlorohexanoic acid shows characteristic peaks that can be assigned to the different carbon atoms in the chain. chemicalbook.com While not directly the data for this compound, this information on a structural isomer provides a valuable reference for expected chemical shift ranges.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H) |

| COOH | 10-12 | 170-180 | Singlet |

| CH(Cl) | 4.0-4.5 | 55-65 | Triplet |

| CH₂ (C3) | 1.8-2.2 | 30-40 | Multiplet |

| CH₂ (C4) | 1.4-1.8 | 25-35 | Multiplet |

| CH₂ (C5) | 1.2-1.5 | 20-30 | Multiplet |

| CH₃ | 0.8-1.0 | 10-15 | Triplet |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. eduwriter.ai The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically found in the range of 1700-1725 cm⁻¹. researchgate.net

Additionally, the C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. mdpi.com The presence of these key absorption bands provides strong evidence for the structure of this compound. For instance, the IR spectrum of the related compound 2-chlorobenzoic acid shows a very broad band from 3200-2500 cm⁻¹ and a strong carbonyl peak, supporting the presence of a carboxylic acid group. eduwriter.ai

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1700-1725 | Strong, Sharp |

| Alkyl | C-H Stretch | 2850-2960 | Medium to Strong |

| Chloroalkane | C-Cl Stretch | 600-800 | Medium to Weak |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be observed, and due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak would also be present. docbrown.info The exact mass of this compound is 150.0447573 Da. lookchem.com

The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways. libretexts.org Alpha-cleavage, the breaking of the bond between the carbonyl carbon and the α-carbon, is a common fragmentation pathway for carboxylic acids. Another likely fragmentation is the loss of a chlorine radical. The McLafferty rearrangement is also a possibility for carboxylic acids with a sufficiently long alkyl chain. Analysis of the resulting fragment ions provides valuable information for confirming the structure of the molecule. libretexts.org

For example, in the mass spectrum of the related compound 2-chlorobutane, the molecular ion is unstable, but the fragmentation pattern, including the isotopic peaks for chlorine-containing fragments, is key to its identification. docbrown.info

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Possible Origin |

| [M]⁺ | 150 | 152 | Molecular Ion |

| [M-Cl]⁺ | 115 | - | Loss of Chlorine |

| [M-COOH]⁺ | 105 | 107 | Loss of Carboxyl Group |

| [C₄H₈COOH]⁺ | 101 | - | McLafferty Rearrangement |

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound, particularly for assessing its purity and resolving it from isomers or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. It can be employed to determine the purity of a sample by separating the target compound from any impurities. Due to the chiral nature of this compound, chiral HPLC methods can be developed to separate its enantiomers. This is crucial in applications where stereospecificity is important. The choice of a suitable chiral stationary phase and mobile phase is critical for achieving successful enantiomeric separation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself has limited volatility, it can be derivatized to a more volatile form, such as its methyl ester, for GC analysis. nist.gov This allows for high-resolution separation and quantification.

Coupling GC with a mass spectrometer (GC-MS) provides a definitive analytical tool for the identification of this compound and its related volatile products. nih.gov The GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for their unambiguous identification. uu.nl For example, GC-MS has been used to identify various chlorinated compounds, including chlorinated fatty acids, in complex mixtures. researchgate.netuobabylon.edu.iq The analysis of the TMS derivative of 6-chlorohexanoic acid by GC-MS has been reported, indicating the utility of this approach. ekb.eg

Interactive Data Table: Chromatographic Techniques for this compound Analysis

| Technique | Analyte Form | Primary Application | Key Information Obtained |

| HPLC | Native | Purity assessment, Isomer separation | Quantitative purity, Enantiomeric excess |

| GC | Derivatized (e.g., methyl ester) | Analysis of volatile products | High-resolution separation, Quantification |

| GC-MS | Derivatized (e.g., methyl ester) | Identification of volatile products | Definitive identification via mass spectra |

Chiral Analytical Methods for Enantiomeric Purity Determination

As this compound possesses a chiral center at the second carbon, it exists as a pair of enantiomers, (R)-2-Chlorohexanoic acid and (S)-2-Chlorohexanoic acid. Distinguishing and quantifying these enantiomers is critical in stereoselective synthesis and biochemical studies. Enantiomers often exhibit different biological activities, making the determination of enantiomeric purity essential. nih.gov Chiral analytical methods are employed to separate and quantify the individual enantiomers. nih.gov

Chiral Chromatography

Chiral chromatography is a primary technique for resolving enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

Chiral Gas Chromatography (GC): For volatile compounds like the esters of this compound, chiral GC is a powerful tool. The enantiomers are often derivatized to form esters (e.g., methyl or ethyl esters) to increase their volatility. The separation is then performed on a column coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives or chiral metal complexes. capes.gov.br For instance, the enantiomeric separation of 2-halocarboxylic acid esters has been successfully achieved using chiral nickel(II) bis((perfluoroacyl)terpeneketonates) as a chiral stationary phase in complexation gas chromatography. capes.gov.br This allows for the determination of the enantiomeric excess (ee) in a sample. capes.gov.br

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method for enantiomeric separation and does not always require derivatization. google.com Various types of chiral stationary phases are available, including polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), which can effectively separate a wide range of racemic compounds. google.com The choice of the mobile phase and the specific CSP is crucial for achieving optimal separation of the this compound enantiomers.

In a study on the asymmetric transformation of racemic 2-chloroalkanoic acids, the optical yields of (R)-(+)-2-chlorohexanoic acid and (S)-(−)-2-chlorohexanoic acid were determined, highlighting the ability to quantify the individual enantiomers resulting from stereoselective reactions. oup.com

Table 1: Chiral Analytical Methods for this compound

| Technique | Principle | Application | Key Considerations |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. | Determination of enantiomeric excess (ee) of volatile derivatives (e.g., esters) of this compound. | Derivatization is often required. The choice of chiral column is critical. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on their differential affinity for a chiral stationary phase. | Quantification of (R)- and (S)-2-Chlorohexanoic acid in mixtures without derivatization. | Selection of appropriate chiral stationary phase and mobile phase composition is essential for resolution. google.com |

| Capillary Electrophoresis (CE) | Separation based on the differential electrophoretic mobility of enantiomers in the presence of a chiral selector added to the buffer. | Analysis of enantiomeric purity, particularly for charged species like carboxylic acids. | High separation efficiency and low sample consumption. Method development can be complex. |

Advanced Hybrid Techniques for Complex System Analysis

To analyze this compound within complex mixtures, such as environmental samples or biological matrices, hybrid or hyphenated analytical techniques are indispensable. These methods couple a separation technique with a powerful detection technique, providing both qualitative and quantitative information with high specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds. phytojournal.com When a sample containing this compound (often as a TMS derivative) is injected, the gas chromatograph separates it from other components in the mixture. ekb.eg The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification based on its fragmentation pattern. nih.govnih.gov GC-MS has been used to identify 6-chlorohexanoic acid, an isomer, as a minor component in algal extracts. ekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile and powerful technique for analyzing non-volatile and thermally labile compounds like this compound in their native form. It combines the separation power of high-performance liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for studying the degradation of related compounds to this compound in aqueous solutions or for analyzing its presence in complex biological systems. researchgate.net For example, LC-MS can be used to analyze haloacetic acids in water samples with high sensitivity. lcms.cz

Table 2: Applications of Hybrid Techniques in this compound Analysis

| Technique | Separation Method | Detection Method | Application | Reference |

|---|---|---|---|---|

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification and quantification of this compound (as a derivative) in various matrices like environmental and biological samples. | ekb.egnih.gov |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Analysis of this compound and its metabolites in complex aqueous and biological systems without derivatization. | researchgate.net |

These advanced hybrid techniques provide the necessary tools for researchers to conduct detailed investigations into the synthesis, degradation, and environmental fate of this compound.

常见问题

Q. What statistical approaches are suitable for analyzing variability in bioassay data using this compound derivatives?

- Methodological Answer : Apply ANOVA or mixed-effects models to account for clustered data (e.g., multiple assays per sample). Report confidence intervals (95%) for IC values. Use Bland-Altman plots to assess inter-lab reproducibility. Include power analysis during experimental design to ensure adequate sample sizes .